2-(3,3-Difluoropyrrolidin-1-yl)acetic acid
Description
2-(3,3-Difluoropyrrolidin-1-yl)acetic acid is a fluorinated heterocyclic compound featuring a pyrrolidine ring substituted with two fluorine atoms at the 3,3-positions and an acetic acid side chain. This structural motif confers unique electronic and steric properties, making it valuable in medicinal chemistry for drug design, particularly in modulating pharmacokinetics (e.g., metabolic stability, solubility) and target binding affinity .
Properties
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8)1-2-9(4-6)3-5(10)11/h1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNWKUPLYXQOPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
2-(3,3-Difluoropyrrolidin-1-yl)acetic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with dipeptidyl peptidase IV (DPP-IV), an enzyme involved in the degradation of incretin hormones. The interaction between this compound and DPP-IV is characterized by competitive inhibition, which can influence glucose metabolism and insulin secretion. Additionally, this compound may interact with other biomolecules, such as cytochrome P450 enzymes, which are involved in its metabolic processing.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to glucose metabolism and insulin secretion. By inhibiting DPP-IV, this compound can enhance the activity of incretin hormones, leading to increased insulin secretion and improved glucose homeostasis. Furthermore, this compound may affect gene expression and cellular metabolism by modulating the activity of cytochrome P450 enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound acts as a competitive inhibitor of DPP-IV, binding to the active site of the enzyme and preventing the degradation of incretin hormones. This inhibition leads to prolonged incretin activity, which enhances insulin secretion and glucose metabolism. Additionally, this compound may undergo metabolic processing by cytochrome P450 enzymes, resulting in various metabolites that can further influence cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods. Long-term studies have shown that the effects of this compound on cellular functions may diminish as the compound degrades. Additionally, the stability and degradation of this compound can influence its long-term effects on cellular processes in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit DPP-IV and enhance glucose metabolism without significant adverse effects. At higher doses, toxic effects may be observed, including potential liver toxicity and alterations in metabolic pathways. These dosage-dependent effects highlight the importance of determining optimal dosing regimens for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes hydroxylation, N-dealkylation, and amide hydrolysis, resulting in various metabolites. These metabolic pathways can influence the compound’s activity, stability, and overall effects on cellular functions. Additionally, phase II metabolic pathways, such as glucuronidation and glucosidation, further modify the compound and its metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound is rapidly absorbed and distributed in different tissues, with maximal plasma concentrations achieved within an hour after administration. The majority of the compound is excreted through the urine, indicating renal clearance as a primary route of elimination. The distribution and transport of this compound can affect its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular compartments and organelles. The compound may be directed to specific subcellular locations through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s activity and function within cells. Understanding the subcellular localization of this compound is crucial for elucidating its precise biochemical roles and potential therapeutic applications.
Biological Activity
2-(3,3-Difluoropyrrolidin-1-yl)acetic acid is a compound of interest due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and autoimmune disease treatments. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy, and safety profiles.
Chemical Structure and Properties
The chemical structure of this compound features a pyrrolidine ring substituted with two fluorine atoms, which enhances its lipophilicity and potentially its binding affinity to biological targets. The molecular formula is C₅H₈F₂N₂O₂.
Research indicates that this compound acts primarily as an agonist for specific receptors involved in inflammatory pathways. Its activity has been linked to modulation of sphingosine 1-phosphate (S1P) receptors, which play a crucial role in immune responses and inflammation .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- Anti-inflammatory Efficacy
- Mechanistic Insights
- Safety Profile
Comparative Analysis with Other Compounds
The following table compares the biological activities of this compound with other related compounds:
| Compound | Activity Type | Efficacy (ED50) | Toxicity (LD50) |
|---|---|---|---|
| This compound | Anti-inflammatory | < 5 mg/kg | > 50 mg/kg |
| CGP 28238 | Anti-inflammatory | 0.05 mg/kg | 30 mg/kg |
| LEI-401 | Immunomodulatory | < 0.072 mg/kg | > 20 mg/kg |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Recent studies have highlighted the potential of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid as an antitumor agent. It has been investigated for its efficacy against various cancer types due to its ability to inhibit fibroblast activation protein (FAP), which is overexpressed in many tumors. FAP inhibitors are being developed as radiopharmaceuticals for targeted cancer therapy. For instance, compounds derived from this structure have shown promising results in preclinical models, demonstrating high affinity for FAP and selective tumor uptake, which could lead to reduced side effects compared to conventional therapies .
2. Radiopharmaceutical Development
The compound has been utilized in the synthesis of novel radiolabeled compounds for positron emission tomography (PET) imaging. The incorporation of this compound into radiopharmaceuticals allows for improved imaging of tumors, enhancing diagnostic capabilities. Studies have reported the successful labeling of this compound with carbon-11, facilitating rapid imaging and potentially leading to better patient outcomes through earlier detection and treatment planning .
Pharmacological Insights
1. Mechanism of Action
The mechanism by which this compound exerts its therapeutic effects involves the inhibition of specific enzymes and pathways associated with tumor growth and metastasis. Research indicates that derivatives of this compound can modulate pathways involved in cell proliferation and apoptosis, making them suitable candidates for further development as anticancer agents .
2. Selectivity and Efficacy
Studies have evaluated the selectivity of this compound against various targets, including protein kinases and lipid kinases. The compound has shown a favorable profile with significant inhibition rates against specific targets while maintaining low toxicity to normal cells. This selectivity is crucial for minimizing side effects during treatment .
Data Tables
The following table summarizes key findings related to the applications of this compound:
Case Studies
Case Study 1: FAP Inhibition in Cancer Therapy
A recent clinical study evaluated a radiopharmaceutical based on this compound in patients with medullary thyroid cancer. The results demonstrated high tumor retention and reduced uptake in non-target organs, suggesting a promising therapeutic window for this compound in targeted cancer therapies .
Case Study 2: PET Imaging Advancements
In another study focusing on PET imaging, researchers utilized carbon-11 labeled derivatives of this compound to assess tumor uptake in murine models. The findings indicated that these compounds provided clear imaging results within short time frames post-injection, facilitating quicker diagnostic processes for oncologists .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Table 1: Structural and Molecular Comparison
Key Observations:
- Fluorine vs. Methyl Substitution : The 3,3-difluoro group in the target compound enhances electronegativity and metabolic resistance compared to the dimethyl analog, which increases lipophilicity and may alter membrane permeability .
- Acetic Acid vs.
- Heterocyclic Core : The pyrrolidine ring in the target compound offers conformational rigidity, whereas the pyridine analog () introduces aromaticity, influencing solubility and intermolecular interactions.
Key Observations:
- Pyridine-containing analogs () show higher acute irritation risks, necessitating stringent handling protocols.
Preparation Methods
Fluorination of Pyrrolidine Precursors
Purification and Isolation
- The crude product is often purified by extraction, followed by recrystallization or chromatographic techniques (e.g., flash column chromatography).
- Vacuum distillation methods can be employed for intermediate purification, especially to remove mineral oil or other impurities from reaction residues.
- Final product purity is confirmed by NMR, MS, and elemental analysis.
Representative Synthesis Scheme (Summary)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Fluorination | Pyrrolidine precursor + DAST/Selectfluor | 3,3-Difluoropyrrolidine |
| 2 | N-Alkylation | 3,3-Difluoropyrrolidine + haloacetic acid (or ester), base, solvent | N-(2-carboxyethyl)-3,3-difluoropyrrolidine ester intermediate |
| 3 | Hydrolysis | Acidic or basic hydrolysis | This compound (final product) |
| 4 | Purification | Extraction, chromatography, recrystallization, or vacuum distillation | Pure target compound |
Q & A
Basic Questions
Q. What are the critical safety protocols for handling 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid in laboratory settings?
- Methodological Answer :
- Skin/Eye Contact : Immediately rinse with copious water for ≥15 minutes. Remove contaminated clothing and seek medical attention if irritation persists .
- Inhalation : Transfer to fresh air and monitor respiratory function. Use self-contained breathing apparatus (SCBA) during spill management .
- Storage : Store in tightly sealed containers in well-ventilated areas to prevent degradation or toxic fume release .
- Fire Safety : Use CO₂ or dry powder extinguishers. Avoid water jets, as they may aerosolize hazardous residues .
Q. How can researchers ensure the stability of this compound during storage?
- Methodological Answer :
- Environmental Controls : Maintain storage temperatures between 2–8°C in dry conditions to prevent hydrolysis or thermal degradation .
- Container Integrity : Use inert, airtight materials (e.g., glass or fluoropolymer-lined containers) to minimize oxidation .
- Monitoring : Regularly assess purity via HPLC (>98% threshold) and track degradation byproducts (e.g., difluoropyrrolidine derivatives) .
Q. What synthetic routes are recommended for preparing high-purity this compound?
- Methodological Answer :
- Stepwise Functionalization : Start with pyrrolidine fluorination using DAST (diethylaminosulfur trifluoride), followed by acetic acid coupling via carbodiimide-mediated activation (e.g., EDC/HOBt) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate >98% purity .
Advanced Research Questions
Q. How can factorial design of experiments (DoE) optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer :
- Variable Selection : Prioritize factors like temperature (40–100°C), catalyst loading (e.g., Pd(OAc)₂), and solvent polarity (tert-butanol vs. DMF) .
- Statistical Analysis : Use response surface methodology (RSM) to model yield vs. variables. For example, a central composite design (CCD) with 3 levels reduces trial numbers by 40% while maintaining resolution .
- Validation : Confirm optimal conditions via triplicate runs and ANOVA (p < 0.05) to identify significant interactions .
Q. What computational strategies improve reaction efficiency for this compound derivatives?
- Methodological Answer :
- Quantum Chemical Modeling : Apply density functional theory (DFT) to predict transition states and activation energies for fluorination steps (e.g., B3LYP/6-31G* basis set) .
- Pathway Optimization : Use reaction path search algorithms (e.g., GRRM) to identify low-energy intermediates and bypass kinetic traps .
- Machine Learning : Train models on existing reaction datasets to predict optimal catalyst-substrate pairs (e.g., XPhos ligand for Suzuki couplings) .
Q. How should researchers resolve contradictions in experimental data for degradation studies of this compound?
- Methodological Answer :
- Root-Cause Analysis : Cross-validate HPLC, NMR, and LC-MS data to distinguish artifacts (e.g., solvent impurities) from true degradation products .
- Controlled Replicates : Repeat experiments under identical conditions (temperature, humidity) to isolate environmental variability .
- Advanced Spectroscopy : Use ¹⁹F NMR to track fluorine loss and 2D-COSY to confirm structural rearrangements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
